N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCVAFRQMGNEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160084 | |
| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13712-78-2 | |
| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 7-Methylgramine are currently unknown. It is a research chemical and speciality chemical with high quality and purity. It is used in the synthesis of many complex compounds and serves as a useful intermediate.
Biological Activity
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, a compound belonging to the indole family, has garnered attention in recent years due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications based on available research findings.
Chemical Structure and Properties
The compound's structure features a dimethylamino group attached to a 7-methylindole moiety, which is pivotal for its biological activity. Its molecular formula is with a molecular weight of approximately 188.27 g/mol. The presence of the indole ring is significant as it is often associated with various pharmacological properties.
This compound primarily functions as a methylating agent , influencing numerous biochemical pathways. Its ability to methylate nucleic acids and proteins can alter gene expression and protein function, which is crucial in cellular signaling and metabolic processes .
Enzyme Interactions
This compound has been shown to interact with several enzymes, including:
- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can lead to enhanced immune responses by preventing the breakdown of tryptophan, which is essential for T-cell function and proliferation.
- Methyltransferases : These enzymes facilitate the transfer of methyl groups to various substrates, impacting gene regulation and cellular metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against these cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also displayed notable antibacterial properties against gram-positive bacteria. Studies report minimal inhibitory concentrations (MIC) in the range of 50–100 µM against strains like Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Scientific Research Applications
Chemistry
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of new materials and pharmaceuticals. Its reactivity allows for various chemical transformations, including:
- Methylation Reactions: Acting as a methylating agent for nucleophiles.
- Substitution Reactions: Electrophilic substitution on the indole ring to yield diverse derivatives.
Biology
This compound is of significant interest in biological research due to its potential pharmacological properties:
- Antimicrobial Activity: Studies have indicated that indole derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.
- Neuropharmacology: Given its structural similarity to neurotransmitters like serotonin, this compound is being investigated for its effects on the central nervous system. Preliminary studies suggest it may influence mood and cognition.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Psychoactive Properties: Similar to other indole derivatives such as DMT (N,N-Dimethyltryptamine), it is studied for possible psychoactive effects, which could have implications in mental health treatments.
- Drug Development: Its unique structure may lead to the discovery of novel drugs targeting various diseases, particularly those related to neurodegeneration and mood disorders.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated several indole derivatives for their antimicrobial efficacy against various pathogens. This compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university examined the effects of this compound on serotonin receptors. The findings indicated that this compound could modulate serotonin activity, which may contribute to its psychoactive effects observed in animal models .
Comparison with Similar Compounds
Structural Features :
- Indole Core : The indole scaffold provides a planar aromatic system with a pyrrole ring fused to a benzene ring.
- 7-Methyl Substituent : The methyl group at position 7 increases lipophilicity and may sterically hinder interactions at adjacent positions.
Synthetic routes for such compounds often involve reductive amination of indole-3-carboxaldehydes or reactions with N,N-dimethylmethyleneiminium salts .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent type and position on the indole ring or amine group (Table 1).
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 5-nitro) increase polarity and alter binding affinity to biomolecules like DNA G-quadruplexes .
- Steric Effects : Bulky substituents (e.g., 7-benzyloxy) reduce accessibility to enzymatic active sites but may improve selectivity .
- Core Modifications : Replacement of indole with imidazothiazole (as in COX-2 inhibitor 6a) shifts activity toward cyclooxygenase inhibition, emphasizing the role of heterocyclic cores in target specificity .
Preparation Methods
Reaction Mechanism
The reaction proceeds via electrophilic substitution at the indole’s C3 position. Formaldehyde acts as the methylene donor, while dimethylamine provides the dimethylamino group. Glacial acetic acid protonates formaldehyde, enhancing its electrophilicity and facilitating attack by the indole’s electron-rich C3 position. The intermediate iminium ion is subsequently reduced in situ to yield the final product.
Optimization Parameters
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Temperature : Maintaining the reaction at 0°C during reagent addition minimizes side reactions such as polymerization of formaldehyde.
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Stoichiometry : Equimolar ratios of 7-methylindole, formaldehyde, and dimethylamine (1:1:1) reduce byproduct formation. Excess formaldehyde leads to di-alkylation, while excess dimethylamine promotes hydrolysis.
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Solvent System : A 1:1.75 ratio of 1,4-dioxane to glacial acetic acid balances solubility and acidity, achieving >80% conversion.
Procedure Summary
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Cooling Phase : 37% formaldehyde solution (1.1 equiv.) is dissolved in 1,4-dioxane (2.0 mL) and glacial acetic acid (3.5 mL) at 0°C.
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Reagent Addition : Dimethylamine (40% aqueous solution, 1.1 equiv.) and 7-methylindole (1.0 equiv.) are added sequentially with vigorous stirring.
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Reaction Completion : The mixture is warmed to room temperature and stirred for 12 hours.
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Workup : The crude product is extracted with dichloromethane, washed with saturated NaHCO₃, and purified via recrystallization from ethanol.
Alternative Aminomethylation Strategies
Reductive Amination
A modified approach uses reductive amination of 7-methylindole-3-carbaldehyde with dimethylamine and sodium cyanoborohydride. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Key Conditions
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 7-methylindole, paraformaldehyde, and dimethylamine hydrochloride in ethanol is irradiated at 100°C for 15 minutes, achieving 85% yield.
Purification and Characterization
Purification Techniques
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
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Peaks at 3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-N vibration) validate the amine and indole functionalities.
Comparative Analysis of Synthetic Methods
Challenges and Limitations
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Byproduct Formation : Di-alkylated products (e.g., 3,3'-bis(dimethylaminomethyl)-7-methylindole) occur with excess formaldehyde, requiring careful stoichiometric control.
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Solvent Compatibility : Polar aprotic solvents like DMF decrease yield due to reduced proton availability for catalysis.
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Scale-Up Issues : Exothermic reactions during industrial-scale synthesis necessitate advanced temperature control systems .
Q & A
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles due to irritant properties .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., sand) and avoid aqueous solutions to prevent exothermic reactions .
How can researchers predict the biological activity of this compound given limited empirical data?
Advanced Research Question
- Structural analogy : Compare to gramine derivatives (e.g., 7-methylgramine), which exhibit antiproliferative and neuroprotective effects via serotonin receptor modulation .
- Computational docking : Model interactions with 5-HT₂A or dopamine receptors using software like AutoDock, leveraging the indole scaffold’s affinity for neurotransmitter targets .
- In vitro assays : Prioritize assays for monoamine oxidase (MAO) inhibition or cytotoxicity screening in neuronal cell lines .
What strategies can address contradictions in reported synthetic yields or byproduct formation?
Advanced Research Question
- Reaction monitoring : Use HPLC or TLC to track intermediates and optimize reaction time .
- Byproduct analysis : Isolate side products (e.g., N-oxide derivatives) via column chromatography and characterize them via NMR .
- Condition screening : Test alternative catalysts (e.g., p-toluenesulfonic acid) or solvents (NMP vs. acetic acid) to improve reproducibility .
How to design structure-activity relationship (SAR) studies to explore the impact of substituents on biological activity?
Advanced Research Question
Q. Table 1: Comparative SAR of Indole Derivatives
What methodological approaches resolve discrepancies in reported receptor-binding data for indole derivatives?
Advanced Research Question
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP measurement) to confirm receptor activation .
- Species-specific models : Test activity in human vs. rodent receptors to account for interspecies variability .
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., pyrrolidine-containing analogs) to identify trends .
How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
